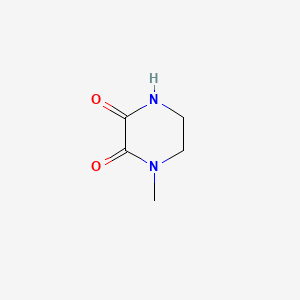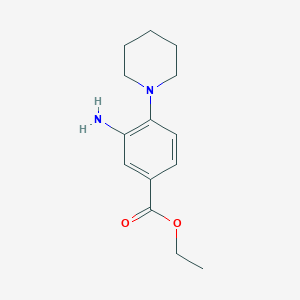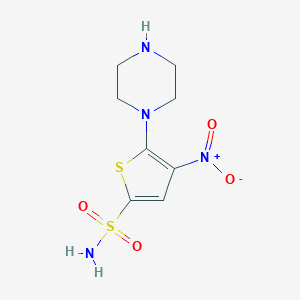
1-Méthylpipérazine-2,3-dione
Vue d'ensemble
Description
1-Methylpiperazine-2,3-dione (MP2D) is an organic compound widely used in scientific research. It is an important building block in organic synthesis and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other materials. It is also used as a reactant in the synthesis of a variety of other organic compounds. MP2D has a wide range of applications in scientific research, and its use is increasing due to its unique properties.
Applications De Recherche Scientifique
Synthèse de composés bioactifs
La 1-méthylpipérazine-2,3-dione est un composant clé dans la synthèse de divers composés bioactifs . Elle est utilisée pour améliorer la puissance et l'affinité de liaison des analogues de la quinacrine, qui sont utilisés comme agents anti-prions .
Applications pharmaceutiques
Ce composé joue un rôle important dans l'industrie pharmaceutique. Il aide à la synthèse de divers médicaments , contribuant au développement de nouveaux traitements et thérapies.
Récupération de la lignine
La this compound est notamment utilisée dans la récupération de la lignine à partir de la biomasse . Ce processus améliore la valorisation des matériaux lignocellulosiques, contribuant à la production durable de matières premières chimiques .
Agents de durcissement époxy
Dans les procédés industriels, la this compound peut être utilisée dans les agents de durcissement époxy . Cela améliore les propriétés des matériaux, améliorant la qualité et la durabilité du produit final .
Synthèse verte
La synthèse de la 1-méthylpipérazine s'appuie sur une approche verte et rentable impliquant deux étapes principales . Cette méthode utilise des matières premières moins coûteuses, réduit les coûts de production, garantit une voie de réaction plus propre et simplifie le post-traitement .
Synthèse d'agents anti-tumoraux et anti-prolifératifs
La 1-méthylpipérazine est également utilisée dans la synthèse d'agents anti-tumoraux et anti-prolifératifs . Cela met en évidence son potentiel dans le développement de nouveaux traitements contre le cancer .
Mécanisme D'action
Mode of Action
It’s known that the compound is formed as an intermediate in a reaction involving di-me oxalate and n-methylethylenediamine through an aminolysis reaction . This suggests that the compound might interact with its targets through similar chemical reactions .
Biochemical Pathways
Piperazine derivatives, in general, are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant , suggesting that 1-Methylpiperazine-2,3-dione might affect similar biochemical pathways.
Result of Action
Given the compound’s potential role in the synthesis of various drugs , it can be inferred that it might have significant effects at the molecular and cellular level.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Methylpiperazine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 1-Methylpiperazine-2,3-dione to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 1-Methylpiperazine-2,3-dione on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1-Methylpiperazine-2,3-dione can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-Methylpiperazine-2,3-dione exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalytic activity . Furthermore, 1-Methylpiperazine-2,3-dione has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methylpiperazine-2,3-dione have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 1-Methylpiperazine-2,3-dione can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Methylpiperazine-2,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At higher doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which 1-Methylpiperazine-2,3-dione is effective without causing harm.
Metabolic Pathways
1-Methylpiperazine-2,3-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, which facilitate its biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s involvement in these pathways can also affect the levels of other metabolites, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, 1-Methylpiperazine-2,3-dione is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. For example, binding to plasma proteins can influence the compound’s bioavailability and distribution within the body.
Subcellular Localization
The subcellular localization of 1-Methylpiperazine-2,3-dione is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The activity of 1-Methylpiperazine-2,3-dione can be modulated by its subcellular localization, influencing its interactions with other biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
1-methylpiperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-3-2-6-4(8)5(7)9/h2-3H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKVEQXAOQPAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208420 | |
| Record name | 2,3-Piperazinedione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59702-29-3 | |
| Record name | 2,3-Piperazinedione, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059702293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Piperazinedione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)
![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)
![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)
![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)

![ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate](/img/structure/B1305198.png)




